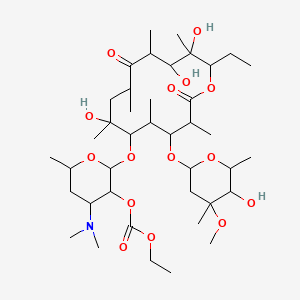
Erythromycin, ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin, ethyl carbonate: is a derivative of erythromycin, a macrolide antibiotic. Erythromycin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. The ethyl carbonate derivative is designed to improve the stability and bioavailability of erythromycin, making it more effective in clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythromycin, ethyl carbonate involves the reaction of erythromycin with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of the ethyl carbonate ester of erythromycin .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Erythromycin, ethyl carbonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form erythromycin and ethyl alcohol.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, resulting in the replacement of the ethyl carbonate group with other functional groups
Major Products: The major products formed from these reactions include erythromycin, ethyl alcohol, and various oxidized or substituted derivatives of erythromycin .
Scientific Research Applications
Erythromycin, ethyl carbonate has a wide range of scientific research applications:
Chemistry:
Biology:
- Investigated for its effects on bacterial protein synthesis and its potential to overcome antibiotic resistance .
Medicine:
- Utilized in the development of new antibiotic formulations with improved stability and bioavailability .
Industry:
Mechanism of Action
Erythromycin, ethyl carbonate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, preventing the translocation of peptides and thus inhibiting protein synthesis. This action is similar to that of erythromycin, but the ethyl carbonate derivative offers improved stability and bioavailability .
Comparison with Similar Compounds
Erythromycin: The parent compound, widely used as an antibiotic.
Erythromycin estolate: Another ester derivative with improved stability.
Erythromycin ethylsuccinate: A derivative designed for better absorption.
Uniqueness: Erythromycin, ethyl carbonate is unique due to its enhanced stability and bioavailability compared to erythromycin and other derivatives. This makes it particularly useful in clinical settings where improved pharmacokinetic properties are desired .
Properties
CAS No. |
7218-80-6 |
|---|---|
Molecular Formula |
C40H71NO15 |
Molecular Weight |
806.0 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] ethyl carbonate |
InChI |
InChI=1S/C40H71NO15/c1-15-27-40(11,48)32(43)22(5)29(42)20(3)18-38(9,47)34(56-36-31(55-37(46)50-16-2)26(41(12)13)17-21(4)51-36)23(6)30(24(7)35(45)53-27)54-28-19-39(10,49-14)33(44)25(8)52-28/h20-28,30-34,36,43-44,47-48H,15-19H2,1-14H3 |
InChI Key |
BSUQCLSFQSUNED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)OCC)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















